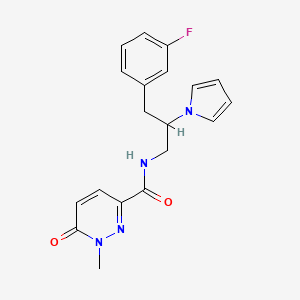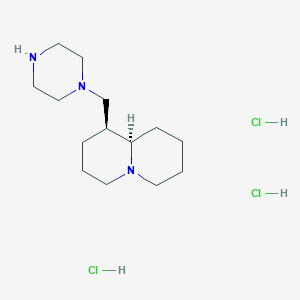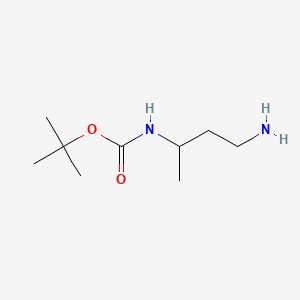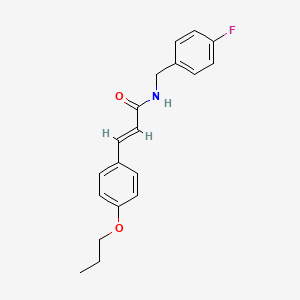![molecular formula C16H17FN4OS B2882348 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097862-39-8](/img/structure/B2882348.png)
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
カタログ番号 B2882348
CAS番号:
2097862-39-8
分子量: 332.4
InChIキー: JTNKOFLHCQVPJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule. It contains a fluorophenyl group, a cyclopropane ring, a carbonyl group, a thiadiazole ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The fluorophenyl, cyclopropane, thiadiazole, and piperazine rings would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom on the phenyl ring, the electrophilicity of the carbonyl group, and the nucleophilicity of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the piperazine ring could contribute to its basicity .科学的研究の応用
Synthesis and Derivative Studies
- Ciprofloxacin Derivatives: A study by Yadav and Joshi (2008) explored the synthesis of novel ciprofloxacin derivatives, including those with 1,2,5-thiadiazol-3-yl)piperazine components. These derivatives were created for potential enhanced biological activity, emphasizing the versatility of such compounds in drug development.
Biological Activity and Pharmaceutical Research
- Antimicrobial Studies: Research by Patel, Patel, and Chauhan (2007) on the synthesis of quinolone derivatives including piperazine components revealed their potential in antibacterial activity. This highlights the compound's role in creating new antimicrobial agents.
- Antibacterial and Antifungal Properties: Patel and Patel (2010) investigated fluoroquinolone-based 4-thiazolidinones, demonstrating their effectiveness against various bacterial and fungal strains. This research underscores the compound's significance in addressing antimicrobial resistance.
Chemical Synthesis and Analysis
- Spectral and Structural Analysis: The study of piperazine substituted ciprofloxacin derivatives, as reported by Yadav and Joshi (2008), involved detailed spectral studies. These investigations are crucial for understanding the chemical structure and properties of such compounds.
- X-ray Diffraction Studies: The work by Sanjeevarayappa et al. (2015) on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included X-ray diffraction studies, illustrating the importance of structural analysis in chemical research.
Anticancer and Antiviral Research
- Cancer Cell Line Studies: Farooqi et al. (2018) conducted research on thiadiazole derivatives of ibuprofen and ciprofloxacin, indicating potential anti-cancer properties. This underscores the compound's relevance in oncological research.
- Antiviral Activities: The study by Reddy et al. (2013) on new urea and thiourea derivatives of piperazine doped with febuxostat revealed their antiviral potential against Tobacco mosaic virus, showcasing the compound's use in virology.
Neurological Applications
- Neuroleptic Agents Synthesis: Botteghi et al. (2001) explored the synthesis of neuroleptic agents Fluspirilen and Penfluridol, incorporating a piperazine moiety. This research highlights the compound's application in neurological disorders.
Imaging and Diagnostic Use
- PET Radioligand Imaging: Ryu et al. (2007) investigated the use of 18F-FCWAY, a PET radioligand for imaging serotonin receptors in the brain, demonstrating the compound's application in diagnostic imaging.
作用機序
将来の方向性
特性
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c17-13-3-1-12(2-4-13)16(5-6-16)15(22)21-9-7-20(8-10-21)14-11-18-23-19-14/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKOFLHCQVPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)



![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)


![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

